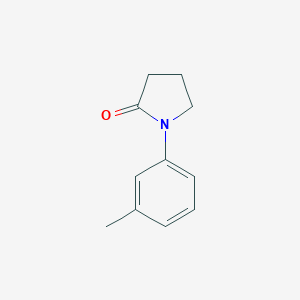

1-(3-Methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAACMFZWHCPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310736 | |

| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-72-1 | |

| Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Aryl-2-Pyrrolidones: Synthesis, Properties, and Applications in Drug Discovery, Featuring 1-(3-Methylphenyl)pyrrolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-aryl-2-pyrrolidones, a significant class of heterocyclic compounds. While a specific CAS number for 1-(3-Methylphenyl)pyrrolidin-2-one is not prominently cited in established chemical databases, this document will use its structure as a representative example to explore the synthesis, physicochemical properties, and vast applications of this important chemical family. The principles and methodologies discussed herein are broadly applicable to a wide range of N-aryl-2-pyrrolidone derivatives.

Introduction: The Significance of the N-Aryl-2-Pyrrolidone Scaffold

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance. The introduction of an aryl substituent on the nitrogen atom (N-arylation) significantly modulates the molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.[2] N-aryl-2-pyrrolidones are key intermediates and core structures in a variety of biologically active molecules, exhibiting a wide spectrum of activities such as antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

Synthesis of N-Aryl-2-Pyrrolidones: A Methodological Overview

The synthesis of N-aryl-2-pyrrolidones can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical Condensation of γ-Butyrolactone with Anilines

A direct and traditional method involves the high-temperature condensation of γ-butyrolactone with a primary arylamine, such as m-toluidine for the synthesis of our representative 1-(3-methylphenyl)pyrrolidin-2-one. This reaction proceeds through the formation of a γ-hydroxybutylamide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water.

Causality Behind Experimental Choices: High temperatures (typically 200-300 °C) are necessary to drive the dehydration and cyclization of the intermediate. While straightforward, this method's harsh conditions can limit its applicability to substrates with sensitive functional groups.

Transition Metal-Catalyzed N-Arylation

Modern synthetic organic chemistry offers milder and more versatile methods for C-N bond formation, which are readily applicable to the synthesis of N-aryl-2-pyrrolidones.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the N-arylation of lactams, including pyrrolidin-2-one. This reaction typically involves the coupling of an aryl halide or triflate with the lactam in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Self-Validating System: The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the desired product.

The copper-catalyzed Ullmann condensation is another classical yet effective method for N-arylation.[3] This reaction involves the coupling of an aryl halide with a nucleophile, in this case, the nitrogen of pyrrolidin-2-one, in the presence of a copper catalyst and a base, often at elevated temperatures.[4][5]

Reductive Amination of Dicarbonyl Compounds

A convergent approach involves the reductive amination of a 1,4-dicarbonyl compound with an arylamine. This method first forms an enamine or imine intermediate, which is then reduced in situ to the corresponding N-aryl pyrrolidine. Subsequent oxidation can yield the desired N-aryl-2-pyrrolidone. A more direct route involves the reductive amination of levulinic acid or its esters with anilines.[6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions.[7][8] The synthesis of N-aryl-2-pyrrolidones can be significantly expedited using microwave-assisted heating for the classical condensation or transition metal-catalyzed reactions, often leading to higher yields and shorter reaction times.[7][9]

Experimental Protocol: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one via Buchwald-Hartwig Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3-methylphenyl)pyrrolidin-2-one as a representative example of the Buchwald-Hartwig amination.

Materials:

-

Pyrrolidin-2-one

-

3-Bromotoluene (or 3-iodotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: Add pyrrolidin-2-one (1.2 equivalents) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add 3-bromotoluene (1.0 equivalent) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(3-methylphenyl)pyrrolidin-2-one.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.

Physicochemical and Spectroscopic Properties

N-aryl-2-pyrrolidones are typically colorless to pale yellow liquids or low-melting solids. They are generally soluble in common organic solvents. The introduction of the aryl group increases the lipophilicity compared to the parent pyrrolidin-2-one.

Table 1: Predicted Physicochemical Properties of 1-(3-Methylphenyl)pyrrolidin-2-one

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| LogP | ~2.1 |

| Boiling Point | > 300 °C (estimated) |

| pKa (conjugate acid) | ~ -0.5 (estimated) |

Spectroscopic Characterization:

-

¹H NMR: The proton nuclear magnetic resonance spectrum of a typical N-aryl-2-pyrrolidone will show characteristic signals for the aromatic protons of the aryl group and the aliphatic protons of the pyrrolidinone ring. For 1-(3-methylphenyl)pyrrolidin-2-one, one would expect multiplets for the aromatic protons, a singlet for the methyl group protons, and multiplets for the three methylene groups of the pyrrolidinone ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons (including the methyl-substituted carbon and the carbon attached to the nitrogen), the carbonyl carbon of the lactam, and the three methylene carbons of the pyrrolidinone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic portions and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the cleavage of the pyrrolidinone ring and the loss of small neutral molecules.

Applications in Drug Discovery and Development

The N-aryl-2-pyrrolidone scaffold is a cornerstone in the design of novel therapeutic agents. The versatility of this structural motif allows for the fine-tuning of pharmacological activity across a range of biological targets.[10]

Key Therapeutic Areas:

-

Anticancer Agents: Certain N-aryl-2-pyrrolidone derivatives have shown potent anticancer activity by targeting various cellular pathways, including histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) enzymes.[10]

-

Central Nervous System (CNS) Disorders: The pyrrolidin-2-one core is present in nootropic drugs like piracetam. N-aryl substitution can modulate blood-brain barrier permeability and target engagement for conditions like Alzheimer's disease and epilepsy.[2]

-

Antimicrobial Agents: Functionalized N-aryl-2-pyrrolidones have been investigated for their antibacterial and antifungal properties.[1]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been utilized in the development of compounds with anti-inflammatory and analgesic activities.[2]

Mechanism of Action - A Conceptual Pathway:

The diverse biological activities of N-aryl-2-pyrrolidones stem from their ability to interact with various biological targets, often through a combination of hydrophobic and hydrogen-bonding interactions. The aryl group can engage in π-π stacking and hydrophobic interactions within a receptor's binding pocket, while the lactam carbonyl can act as a hydrogen bond acceptor.

Caption: Conceptual pathway of N-aryl-2-pyrrolidone drug action.

Conclusion

The N-aryl-2-pyrrolidone scaffold remains a highly attractive and versatile platform in contemporary drug discovery. While the specific compound 1-(3-methylphenyl)pyrrolidin-2-one is not extensively documented, the general synthetic methodologies, characteristic properties, and broad pharmacological potential of this class of molecules are well-established. This guide provides a foundational understanding for researchers and scientists working on the design and development of novel therapeutics based on this important heterocyclic core. The continued exploration of this chemical space is anticipated to yield new and improved drug candidates for a multitude of diseases.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Available from: [Link]

-

Ghinet, A., et al. (2013). Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. ResearchGate. Available from: [Link]

-

Ghareb, N., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. Available from: [Link]

-

Mubashra, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available from: [Link]

-

Herein,infrared spectra of pyrrolidine monomer in neutral and cationic states were obtained by vac-uum ultraviolet ionization, infrared photodissociation and time of flight mass spectrometry. ResearchGate. (2007). Available from: [Link]

-

Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. Available from: [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. Available from: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. Available from: [Link]

-

Bose, A. K., et al. (2002). Microwave Assisted Organic Synthesis. Wiley Online Library. Available from: [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available from: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central. Available from: [Link]

-

Cascade Reactions Assisted by Microwave Irradiation: Ultrafast Construction of 2-Quinolinone-Fused γ-Lactones from N-(o-Ethynylaryl)acrylamides and Formamide. (2014). ACS Publications. Available from: [Link]

-

Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. Available from: [Link]

-

Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2014). PubMed Central. Available from: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PubMed Central. Available from: [Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2005). MDPI. Available from: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. ResearchGate. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available from: [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. (2020). Al-Nahrain Journal of Science. Available from: [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2021). Royal Society of Chemistry. Available from: [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). OpenReview. Available from: [Link]

-

Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility. (2024). PubMed. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2019). MDPI. Available from: [Link]

-

One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Hindawi. Available from: [Link]

-

Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Cheméo. Available from: [Link]

-

Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. (2024). ResearchGate. Available from: [Link]

-

Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles. ResearchGate. Available from: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available from: [Link]

-

N-vinyl-2-pyrrolidone. PubChem. Available from: [Link]

-

Ullmann coupling-An overview. OperaChem. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Methylphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties make it a privileged motif in the design of novel therapeutics. This guide focuses on a specific derivative, 1-(3-Methylphenyl)pyrrolidin-2-one, providing a comprehensive overview of its synthesis, spectroscopic characterization, and potential applications in drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon these methodologies.

Introduction to 1-(3-Methylphenyl)pyrrolidin-2-one

1-(3-Methylphenyl)pyrrolidin-2-one, also known as 1-(m-tolyl)pyrrolidin-2-one, is an N-aryl derivative of 2-pyrrolidinone. The introduction of the m-tolyl group onto the nitrogen atom of the pyrrolidinone ring significantly influences its physicochemical properties, such as lipophilicity and aromatic interactions, which in turn can modulate its biological activity. The γ-lactam moiety is a key structural feature present in a wide array of natural and synthetic compounds exhibiting diverse pharmacological activities.[4]

IUPAC Name and Structural Representation

The correct IUPAC name for the compound is 1-(3-methylphenyl)pyrrolidin-2-one .

Below is the 2D chemical structure and a diagram illustrating its key features.

Caption: Chemical structure of 1-(3-Methylphenyl)pyrrolidin-2-one.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, permeability, and metabolic stability. The calculated properties for 1-(3-Methylphenyl)pyrrolidin-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | - |

| XLogP3 | 1.8 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 1 | - |

Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one

The synthesis of N-aryl lactams such as 1-(3-Methylphenyl)pyrrolidin-2-one can be achieved through several modern catalytic cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer significant advantages over classical approaches, including milder reaction conditions and broader substrate scope.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][5] This reaction is highly versatile and has become a staple in medicinal chemistry for the synthesis of N-aryl compounds.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for 1-(3-Methylphenyl)pyrrolidin-2-one synthesis.

Experimental Protocol:

A detailed, self-validating protocol for the synthesis via Buchwald-Hartwig amination is provided below. The causality behind each step is explained to provide a deeper understanding of the process.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equivalents). The use of a Schlenk flask and an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and reduced reaction efficiency.

-

Reagent Addition: Add 2-pyrrolidinone (1.0 equivalent) and 3-bromotoluene (1.0-1.2 equivalents) to the flask, followed by a dry, degassed solvent such as toluene or dioxane. The choice of solvent is crucial; it must be anhydrous and capable of dissolving the reagents while being stable at the reaction temperature.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the base and other inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 1-(3-Methylphenyl)pyrrolidin-2-one.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds.[6] While traditionally requiring harsh conditions, modern modifications with various ligands have made it a viable alternative to palladium-catalyzed methods.[7][8][9]

Reaction Scheme:

Caption: Ullmann condensation for 1-(3-Methylphenyl)pyrrolidin-2-one synthesis.

Experimental Protocol:

-

Reaction Setup: In a sealed tube, combine 2-pyrrolidinone (1.0 equivalent), 3-iodotoluene (1.0-1.2 equivalents), a copper(I) salt such as CuI (5-10 mol%), a ligand like 1,10-phenanthroline (10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the sealed tube to a temperature typically ranging from 120-160 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the work-up and purification procedure is similar to that described for the Buchwald-Hartwig amination.

Spectroscopic Characterization

Unequivocal characterization of the synthesized 1-(3-Methylphenyl)pyrrolidin-2-one is essential for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of 1-(3-Methylphenyl)pyrrolidin-2-one.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the methyl group protons, and the methylene protons of the pyrrolidinone ring. The aromatic region will likely display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The methyl group will appear as a singlet. The three sets of methylene protons on the pyrrolidinone ring will each give rise to a triplet or multiplet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 175 ppm), the aromatic carbons, the methyl carbon, and the three methylene carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(3-Methylphenyl)pyrrolidin-2-one, the most prominent absorption band will be that of the amide carbonyl (C=O) stretch, which is expected to appear in the region of 1680-1700 cm⁻¹.[10] Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(3-Methylphenyl)pyrrolidin-2-one, the molecular ion peak (M⁺) should be observed at m/z 175. The fragmentation pattern can provide further structural confirmation.

Potential Applications in Drug Development

The pyrrolidinone ring is a key structural element in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[4] Derivatives of N-aryl pyrrolidinones have been investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[11]

While specific pharmacological data for 1-(3-Methylphenyl)pyrrolidin-2-one is not extensively reported, its structural similarity to other bioactive N-aryl pyrrolidinones suggests its potential as a scaffold for the development of new therapeutic agents. The m-tolyl group can engage in hydrophobic and aromatic interactions within a biological target, and its metabolic profile may offer advantages over other substitution patterns. Further investigation into the biological activities of this compound is warranted.

Conclusion

This technical guide has provided a detailed overview of 1-(3-Methylphenyl)pyrrolidin-2-one, with a focus on its synthesis and characterization. The Buchwald-Hartwig amination and Ullmann condensation are presented as robust and reliable methods for its preparation. The guide also outlines the key spectroscopic techniques for its structural confirmation. While the full therapeutic potential of 1-(3-Methylphenyl)pyrrolidin-2-one is yet to be fully explored, its structural features make it an attractive candidate for further investigation in the field of drug discovery.

References

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Preparation method of 1-methyl-3-pyrrolidinol. (2021). Google Patents.

-

Wu, Y., et al. (2010). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (2003). PubMed. Retrieved January 23, 2026, from [Link]

-

The Mechanism of the Modified Ullmann Reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Roth, B. L., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2006). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Retrieved January 23, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 23, 2026, from [Link]

- Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis, 2008(13), 2007-2012.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2022). Organic Letters. Retrieved January 23, 2026, from [Link]

-

FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

-

Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyrolysis-Gas Chromatography/Mass Spectrometry. (n.d.). Marshall University. Retrieved January 23, 2026, from [Link]

Sources

- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 11. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Methylphenyl)pyrrolidin-2-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest within the broader class of N-aryl pyrrolidinones. This document will delve into the structural characteristics, synthesis methodologies, and analytical characterization of this compound, offering valuable insights for its potential applications in medicinal chemistry and drug discovery.

Introduction to the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a foundational structural motif in a vast array of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug design. The pyrrolidinone core can engage in various non-covalent interactions, including hydrogen bonding, and its conformational flexibility allows for optimal binding to diverse biological targets.[2]

Derivatives of pyrrolidinone have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] The N-aryl substitution on the pyrrolidinone ring, as seen in 1-(3-Methylphenyl)pyrrolidin-2-one, introduces a lipophilic aromatic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key area of exploration in the development of novel therapeutics.[3]

Molecular Structure and Physicochemical Properties

1-(3-Methylphenyl)pyrrolidin-2-one, also known as N-(m-tolyl)pyrrolidin-2-one, possesses a central pyrrolidin-2-one ring system where the nitrogen atom is directly attached to a 3-methylphenyl (m-tolyl) group.

Molecular Structure:

Figure 2: Buchwald-Hartwig Amination for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.

Step-by-Step Protocol (General):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyrrolidin-2-one, 3-bromotoluene (or 3-iodotoluene), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. The bulky, electron-rich phosphine ligands developed by Buchwald and others are key to the high efficiency of this transformation.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable and widely used method, particularly for large-scale syntheses.

Reaction Scheme:

Figure 3: Ullmann Condensation for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.

Step-by-Step Protocol (General):

-

Reaction Setup: In a reaction vessel, combine pyrrolidin-2-one, 3-iodotoluene, a copper(I) salt (e.g., copper(I) iodide), a ligand (often a diamine like N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the mixture to a high temperature (typically 120-160 °C) and stir for several hours until the starting materials are consumed.

-

Work-up and Purification: After cooling, the reaction mixture is usually diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(3-Methylphenyl)pyrrolidin-2-one would be confirmed through a combination of spectroscopic techniques. Based on the analysis of similar N-aryl lactams, the following spectral data can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₄) | 7.0 - 7.5 | Multiplets | 4H |

| Pyrrolidinone CH₂ (α to N) | 3.6 - 3.9 | Triplet | 2H |

| Pyrrolidinone CH₂ (α to C=O) | 2.4 - 2.7 | Triplet | 2H |

| Pyrrolidinone CH₂ (β to N and C=O) | 2.0 - 2.3 | Quintet | 2H |

| Methyl protons (CH₃) | 2.3 - 2.5 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 174 - 178 |

| Aromatic carbons (C₆H₄) | 115 - 140 |

| Pyrrolidinone CH₂ (α to N) | 45 - 50 |

| Pyrrolidinone CH₂ (α to C=O) | 30 - 35 |

| Pyrrolidinone CH₂ (β to N and C=O) | 17 - 22 |

| Methyl carbon (CH₃) | 20 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (amide I band) | 1680 - 1700 | Strong |

| C-N stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 175 |

| [M - CH₃]⁺ | 160 |

| [M - C₂H₄]⁺ (from pyrrolidinone ring) | 147 |

| [C₇H₇]⁺ (tolyl fragment) | 91 |

Potential Applications in Drug Discovery

The N-aryl pyrrolidinone scaffold is a versatile platform for the design of novel therapeutic agents. While specific biological activities for 1-(3-Methylphenyl)pyrrolidin-2-one have not been extensively reported in the searched literature, related compounds have shown a wide range of pharmacological effects.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the m-tolyl group may facilitate blood-brain barrier penetration, making this class of compounds interesting for CNS targets.

-

Anticancer Agents: Numerous pyrrolidinone derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. [4]* Antimicrobial Agents: The pyrrolidinone nucleus is present in several compounds with antibacterial and antifungal properties. [1]* Enzyme Inhibitors: The lactam functionality can act as a hydrogen bond acceptor, making these compounds potential inhibitors for a variety of enzymes.

The specific substitution pattern of the 3-methylphenyl group can be systematically modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.

Conclusion

1-(3-Methylphenyl)pyrrolidin-2-one represents a valuable chemical entity within the pharmacologically significant class of N-aryl pyrrolidinones. Its synthesis can be reliably achieved through modern cross-coupling methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation. While detailed experimental data for this specific molecule is limited, its structural and spectroscopic properties can be reasonably predicted based on analogous compounds. The inherent versatility of the N-aryl pyrrolidinone scaffold suggests that 1-(3-Methylphenyl)pyrrolidin-2-one and its derivatives are promising candidates for further investigation in various drug discovery programs. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Available at: [Link]

-

One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026). ACS Publications. Available at: [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026). ACS Publications. Available at: [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]

-

3-(P-tolyl)pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

- Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. (2006). Google Patents.

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

-

Biologically active N-arylated pyrrolidine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (n.d.). PubMed. Available at: [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (n.d.). PubMed. Available at: [Link]

-

The first synthesis of a borylated α-methylene-γ-butyrolactone. (n.d.). PubMed. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. Available at: [Link]

-

how to separate gamma-butyrolactone from N-methyl-2-pyrrolidone. (2015). Stack Exchange. Available at: [Link]

- Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.

-

1-(3-aminopropyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. (2025). Yurui (shanghai) chemical Co.,Ltd. Available at: [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Available at: [Link]

-

1-Propyl-pyrrolidin-2-one. (n.d.). PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(3-Methylphenyl)pyrrolidin-2-one, a key structural motif in medicinal chemistry and materials science. The guide focuses on two primary and robust methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A detailed exploration of the reaction mechanisms, experimental protocols, and characterization of the final product is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

1-(3-Methylphenyl)pyrrolidin-2-one, also known as 1-(m-tolyl)pyrrolidin-2-one, is a five-membered lactam ring bearing a tolyl substituent at the nitrogen atom. This structural feature is present in a variety of biologically active molecules and functional materials. The development of efficient and scalable synthetic routes to this class of compounds is of significant interest to the pharmaceutical and chemical industries. This guide will delve into the practical aspects of synthesizing this target molecule, with a focus on providing a thorough understanding of the underlying chemical principles and experimental considerations.

Strategic Approaches to Synthesis

The formation of the C-N bond between the aryl group and the pyrrolidinone nitrogen is the key transformation in the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one. Two of the most powerful and widely employed methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.

-

Palladium Precursor: A variety of palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. The choice often depends on air and moisture stability, cost, and reactivity.

-

Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a commonly used base in these reactions.

-

Solvent: Aprotic, non-polar solvents like toluene or xylene are typically used to ensure the solubility of the reactants and to facilitate the high temperatures often required.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses.

The traditional Ullmann reaction involves the coupling of an aryl halide with a nucleophile in the presence of stoichiometric amounts of copper powder at high temperatures. Modern variations often employ catalytic amounts of a copper(I) salt, such as CuI, and a ligand to facilitate the reaction under milder conditions. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one via a microwave-assisted Buchwald-Hartwig amination. This method offers the advantage of significantly reduced reaction times compared to conventional heating.

Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the synthesis of related compounds and provides a robust starting point for optimization.[1]

Reaction Scheme:

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of 1-(3-Methylphenyl)pyrrolidin-2-one: A Technical Whitepaper

Abstract

1-(3-Methylphenyl)pyrrolidin-2-one is a novel compound with a chemical structure suggestive of potential psychoactive properties. While direct pharmacological data for this specific molecule is not yet available in peer-reviewed literature, its core pyrrolidinone scaffold is a well-established pharmacophore present in a diverse range of biologically active agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 1-(3-Methylphenyl)pyrrolidin-2-one. We will delve into hypothesized targets based on structural analogs, propose a multi-tiered experimental plan to test these hypotheses, and provide detailed protocols for key in vitro and in vivo assays. This document serves as a roadmap for elucidating the pharmacological profile of this compound, a critical step in assessing its therapeutic potential or risk profile.

Introduction: The Pyrrolidinone Scaffold and a Compound of Interest

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects[1][2]. The versatility of this five-membered lactam allows for diverse substitutions that can fine-tune its pharmacological properties and target specificity[3][4]. The subject of this guide, 1-(3-Methylphenyl)pyrrolidin-2-one, is an intriguing new chemical entity. Its structure, featuring a substituted phenyl ring attached to the nitrogen of the pyrrolidinone core, bears resemblance to classes of compounds known to interact with central nervous system (CNS) targets.

Given the structural similarities to certain psychoactive substances, particularly cathinone derivatives like pyrovalerone, a primary hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one may function as a monoamine reuptake inhibitor[5][6]. However, the broader family of pyrrolidinone-containing drugs also demonstrates activity at other targets, such as voltage-gated ion channels and glutamate receptors[3][7]. Therefore, a systematic and unbiased investigation is paramount.

This guide will outline a logical, multi-stage research program designed to:

-

Hypothesize and prioritize potential biological targets.

-

Provide detailed experimental protocols for in vitro screening and validation.

-

Suggest in vivo studies to correlate molecular activity with physiological effects.

-

Offer a framework for interpreting the resulting data to build a comprehensive mechanistic profile.

Hypothesized Mechanisms of Action

Based on the chemical structure of 1-(3-Methylphenyl)pyrrolidin-2-one, we can postulate several plausible mechanisms of action.

Monoamine Transporter Inhibition

The most compelling initial hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) or a triple reuptake inhibitor (targeting norepinephrine, dopamine, and serotonin transporters). This is based on its structural analogy to pyrovalerone and its derivatives, which are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[5][6]. Compounds like methylenedioxypyrovalerone (MDPV) are also well-characterized NDRIs[8].

-

Causality: The phenethylamine-like backbone embedded within the structure could facilitate binding to the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft and leading to stimulant effects.

Modulation of Voltage-Gated Ion Channels

Several pyrrolidinone derivatives have demonstrated anticonvulsant properties by modulating the activity of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs)[3].

-

Causality: The compound could act as a channel blocker or modulator, altering neuronal excitability. This could lead to either depressant or, paradoxically, excitatory effects depending on the specific channels and neuronal circuits affected.

Glutamatergic System Interaction

Certain naturally occurring pyrrolidine derivatives, such as kainic acid, are potent agonists at glutamate receptors, leading to neuroexcitatory effects[7].

-

Causality: The molecule could potentially bind to and activate or modulate subtypes of glutamate receptors, such as the AMPA or kainate receptors, thereby influencing excitatory neurotransmission.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach, starting with broad screening and progressing to more specific and complex assays, is recommended.

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Broad Target Screening

The initial step is to perform competitive radioligand binding assays against a panel of CNS targets.

Protocol 1: Monoamine Transporter Binding Assay

-

Preparation of Membranes: Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for NET), and frontal cortex (for SERT).

-

Radioligands: Use [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Assay Conditions: Incubate the membranes with the radioligand and varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one (e.g., 1 nM to 100 µM) in appropriate assay buffers.

-

Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

Tier 2: Functional Validation

Positive hits from the binding assays must be confirmed with functional assays.

Protocol 2: Synaptosomal Monoamine Uptake Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from the same brain regions as in Protocol 1.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Data Analysis: Determine the IC₅₀ values (concentration that inhibits 50% of uptake) for each transporter.

Table 1: Hypothetical In Vitro Pharmacology Data

| Assay Type | Target | Radioligand | Ki (nM) | IC₅₀ (nM) |

| Binding | DAT | [³H]WIN 35,428 | 50 | - |

| Binding | NET | [³H]nisoxetine | 25 | - |

| Binding | SERT | [³H]citalopram | >10,000 | - |

| Uptake | Dopamine | [³H]Dopamine | - | 75 |

| Uptake | Norepinephrine | [³H]Norepinephrine | - | 40 |

| Uptake | Serotonin | [³H]Serotonin | - | >10,000 |

Tier 3: In Vivo Characterization

If the in vitro data suggests a specific mechanism, in vivo studies can be conducted to observe the physiological and behavioral effects.

Protocol 3: Locomotor Activity in Rodents

-

Acclimation: Acclimate mice or rats to open-field arenas.

-

Administration: Administer 1-(3-Methylphenyl)pyrrolidin-2-one via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set period (e.g., 2 hours).

-

Data Analysis: Compare the dose-response curve of the compound to that of known stimulants (e.g., cocaine, amphetamine) or depressants.

Protocol 4: In Vivo Microdialysis

-

Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).

-

Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline samples of extracellular neurotransmitters.

-

Drug Administration: Administer 1-(3-Methylphenyl)pyrrolidin-2-one.

-

Sample Analysis: Continue collecting dialysate samples and analyze the concentrations of dopamine, norepinephrine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: An increase in extracellular neurotransmitter levels would provide strong in vivo evidence for reuptake inhibition.

Integrated Mechanistic Model and Signaling Pathways

Assuming the primary mechanism is NDRI activity, the following signaling pathway would be affected:

Caption: Hypothesized mechanism of action as a Norepinephrine-Dopamine Reuptake Inhibitor.

Conclusion

While the precise mechanism of action of 1-(3-Methylphenyl)pyrrolidin-2-one remains to be empirically determined, its chemical structure provides a strong rationale for investigating its effects on monoamine transporters. The experimental framework outlined in this guide offers a systematic and robust approach to characterizing its pharmacological profile. By progressing through tiered in vitro and in vivo assays, researchers can build a comprehensive understanding of this novel compound's interaction with biological systems. This knowledge is fundamental for any future consideration of its therapeutic applications or for understanding its potential for abuse.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Wikipedia. (2023). Methylenedioxypyrovalerone. [Link]

-

Wójtowicz, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4701. [Link]

-

Iannuzzi, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8345. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

- Google Patents. (2021).

-

ResearchGate. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

Nguyen, T. L. H., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25383-25393. [Link]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249933. [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Chemspace. (n.d.). 1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. [Link]

- Google Patents. (2012).

-

Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

-

Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.ie [drugs.ie]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility Determination of 1-(3-Methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility of 1-(3-Methylphenyl)pyrrolidin-2-one, a novel compound of interest within the broader class of pyrrolidinone derivatives. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document serves as a detailed procedural roadmap for researchers. It emphasizes the principles of scientific integrity, adherence to Good Laboratory Practices (GLP), and the causal reasoning behind experimental choices. The focus is on equipping scientific professionals with the necessary knowledge to generate reliable and reproducible solubility data, thereby enabling informed decisions in preclinical and formulation development.

Introduction: The Significance of Pyrrolidinone Scaffolds and the Imperative of Solubility Data

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anticonvulsant activities.[1] The substitution pattern on the pyrrolidinone core is a key determinant of a molecule's pharmacological profile and its physicochemical properties. 1-(3-Methylphenyl)pyrrolidin-2-one, the subject of this guide, represents a compound with potential for further investigation in drug development pipelines.[2][3]

A fundamental prerequisite for advancing any new chemical entity (NCE) through the drug development process is a thorough understanding of its solubility. Poor aqueous solubility can lead to low and erratic absorption, hindering the translation of in vitro potency to in vivo efficacy. Therefore, the early and accurate determination of a compound's solubility in various relevant media is not merely a routine measurement but a critical step in risk assessment and mitigation for a drug development program. This guide will provide the foundational knowledge and detailed protocols to empower researchers to generate this crucial dataset for 1-(3-Methylphenyl)pyrrolidin-2-one.

Physicochemical Characterization of 1-(3-Methylphenyl)pyrrolidin-2-one: Predicted Properties

Table 1: Predicted Physicochemical Properties of 1-(3-Methylphenyl)pyrrolidin-2-one and Related Structures

| Property | 1-(3-Methylphenyl)pyrrolidin-2-one (Predicted) | 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one[4] | Pyrrolidine[5] |

| Molecular Formula | C11H13NO | C16H23NO | C4H9N |

| Molecular Weight ( g/mol ) | ~175.23 | 245.36 | 71.12 |

| XLogP3 (Predicted) | Likely > 2 | 3.8 | 0.46 |

| Aqueous Solubility | Predicted to be low | Predicted to be low | Miscible |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 2 (carbonyl oxygen, nitrogen) | 1 (nitrogen) |

Note: The properties for 1-(3-Methylphenyl)pyrrolidin-2-one are estimations based on its chemical structure and data from related compounds. Experimental verification is essential.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method is widely accepted by regulatory agencies and is praised for its reliability and reproducibility when performed correctly.[7][8] The underlying principle is to establish an equilibrium between the dissolved and undissolved solid forms of the test compound in a specific solvent at a controlled temperature.

Causality in Experimental Design: Why the Shake-Flask Method?

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution and are often performed with a starting solution in an organic solvent like DMSO, the shake-flask method measures the true thermodynamic equilibrium solubility.[9][10] This value is more representative of the maximum concentration of a drug that can be achieved in a physiological medium and is therefore more relevant for predicting in vivo behavior.

Good Laboratory Practices (GLP) in Solubility Determination

Adherence to Good Laboratory Practices (GLP) is paramount to ensure the quality, integrity, and reliability of the generated solubility data.[11][12][13] Key GLP considerations include:

-

Standard Operating Procedures (SOPs): All experimental procedures must be meticulously documented in SOPs.

-

Calibration and Maintenance of Equipment: Balances, temperature-controlled shakers, and analytical instrumentation must be regularly calibrated and maintained.

-

Data Integrity: All raw data, observations, and calculations must be recorded accurately and legibly.

-

Test Substance Characterization: The identity and purity of the 1-(3-Methylphenyl)pyrrolidin-2-one sample must be confirmed prior to the study.

Detailed Step-by-Step Protocol for the Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Materials and Equipment:

-

1-(3-Methylphenyl)pyrrolidin-2-one (purity >98%)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, relevant biorelevant media)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

-

Preparation of Test Samples:

-

Add an excess amount of 1-(3-Methylphenyl)pyrrolidin-2-one to a series of vials containing a precise volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6][14]

-

Prepare samples in triplicate for each solvent and time point to assess variability.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).

-

Agitate the samples at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally. A common starting point is to sample at 24, 48, and 72 hours.[14][15] Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.[6]

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.[16]

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure complete removal of undissolved particles, centrifuge the aliquot.

-

Filter the supernatant through a 0.22 µm syringe filter. It is critical to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of the solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of 1-(3-Methylphenyl)pyrrolidin-2-one of known concentrations in the same solvent used for the solubility measurement.

-

Analyze the filtered samples and calibration standards using a validated HPLC method.[17]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 1-(3-Methylphenyl)pyrrolidin-2-one in the filtered samples by interpolating their peak areas from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 2: Exemplar Table for Reporting Solubility Data of 1-(3-Methylphenyl)pyrrolidin-2-one

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) | Solubility (µM) ± SD (n=3) |

| Purified Water | ~7.0 | 25 | Experimental Value | Experimental Value |

| PBS | 7.4 | 37 | Experimental Value | Experimental Value |

| Simulated Gastric Fluid (without pepsin) | 1.2 | 37 | Experimental Value | Experimental Value |

| Simulated Intestinal Fluid (fasted state) | 6.5 | 37 | Experimental Value | Experimental Value |

Alternative and Complementary Methods: Potentiometric Titration

For ionizable compounds, potentiometric titration can be a high-throughput and reliable method for determining solubility.[18][19][20] This technique involves titrating a solution of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates can be used to calculate its intrinsic solubility. While 1-(3-Methylphenyl)pyrrolidin-2-one is not strongly ionizable, this method could be applicable to derivatives containing acidic or basic functional groups.

Logical Relationship Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11470616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. proto.ufsc.br [proto.ufsc.br]

- 12. fda.gov [fda.gov]

- 13. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. bioassaysys.com [bioassaysys.com]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scite.ai [scite.ai]

An In-depth Technical Guide to the Biological Activity of 1-(3-Methylphenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(3-Methylphenyl)pyrrolidin-2-one, a compound for which direct biological data is not yet publicly available. Recognizing the rich pharmacological landscape of the N-aryl pyrrolidinone scaffold, this document establishes a hypothesis-driven framework for its investigation. By examining structurally analogous compounds and the broader class of pyrrolidinone derivatives, we infer a compelling potential for activity within the central nervous system (CNS) as a monoamine reuptake inhibitor, alongside plausible antimicrobial and anticancer properties. This guide details a strategic approach for the synthesis and systematic biological evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one, offering detailed experimental protocols for in vitro screening and mechanism of action studies. Our objective is to provide researchers, scientists, and drug development professionals with a foundational resource to unlock the therapeutic potential of this novel chemical entity.

Introduction: The Pyrrolidinone Scaffold and the Unexplored Potential of 1-(3-Methylphenyl)pyrrolidin-2-one

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] This versatile scaffold is present in drugs with applications ranging from anticonvulsant and nootropic agents to anti-infective and anticancer therapies.[2][3] The N-substituted pyrrolidin-2-ones, in particular, offer a modular platform for fine-tuning biological activity through the modification of the substituent at the nitrogen atom.

This guide focuses on the specific, yet under-investigated molecule, 1-(3-Methylphenyl)pyrrolidin-2-one. While direct experimental data on its biological effects are scarce in current literature, its structural components—the pyrrolidinone core and the N-aryl substitution—suggest a high probability of significant bioactivity. This document aims to bridge the existing knowledge gap by providing a scientifically-grounded, predictive analysis of its potential therapeutic applications and a clear roadmap for its empirical validation.

Synthetic Strategy: A Pathway to 1-(3-Methylphenyl)pyrrolidin-2-one